Technical Guide: Physicochemical Properties and Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Technical Guide: Physicochemical Properties and Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document details experimental protocols for its synthesis, presents its known physicochemical data in a structured format, and illustrates the relevant biological signaling pathway.
Physicochemical Properties
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a white to light yellow crystalline powder. Its chemical structure and key identifying information are presented below.
| Property | Value | Reference |
| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [3] |
| CAS Number | 1030825-20-7 | [4] |
| Molecular Formula | C₁₈H₁₄BrFS | [4] |
| Molecular Weight | 361.27 g/mol | [4] |
| Melting Point | 103 °C | [5] |
| Boiling Point (Predicted) | 438.3±40.0 °C | [5] |
| Density (Predicted) | 1.388 g/cm³ | [5] |
| Solubility | Soluble in DMSO (slightly, heated), Hexanes (slightly, heated) | [5] |
| Purity | Typically >98.0% (GC) | |
| Appearance | White to Light yellow powder to crystal | |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |
Computed Physicochemical Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 0 Ų | [4] |
| LogP | 6.21592 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 3 | [4] |
Experimental Protocols: Synthesis
The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a multi-step process that typically involves the formation of a thiophene ring substituted with a fluorophenyl group, followed by a Friedel-Crafts acylation and subsequent reduction.[6]
Logical Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 2-(4-fluorophenyl)thiophene
This step involves a coupling reaction between 2-bromothiophene and p-bromofluorobenzene.[6] A common method is a Kumada coupling reaction.
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Materials:
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2-bromothiophene
-
p-bromofluorobenzene
-
Magnesium turnings
-
A suitable catalyst such as NiCl₂(dppe)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
A Grignard reagent is first prepared from p-bromofluorobenzene and magnesium turnings in anhydrous THF.
-
In a separate reaction vessel, 2-bromothiophene and the catalyst are dissolved in anhydrous THF.
-
The prepared Grignard reagent is then added dropwise to the solution of 2-bromothiophene and catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred at room temperature or gentle reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched with a dilute acid solution (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-(4-fluorophenyl)thiophene, which can be purified by crystallization or chromatography.
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Step 2: Friedel-Crafts Acylation to form (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
This step involves the acylation of 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoyl chloride.[6]
-
Materials:
-
2-(4-fluorophenyl)thiophene
-
2-methyl-5-bromobenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A Lewis acid catalyst such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄)
-
An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE)
-
-
Procedure:
-
2-methyl-5-bromobenzoyl chloride is prepared by reacting 2-methyl-5-bromobenzoic acid with thionyl chloride or oxalyl chloride.
-
In a reaction vessel, 2-(4-fluorophenyl)thiophene and the Lewis acid catalyst are dissolved in the inert solvent and cooled in an ice bath.
-
The freshly prepared 2-methyl-5-bromobenzoyl chloride is added dropwise to the cooled mixture.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature, with progress monitored by TLC or HPLC.
-
Once the reaction is complete, it is carefully quenched by pouring it onto a mixture of ice and hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.
-
The resulting crude ketone, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, can be purified by recrystallization.
-
Step 3: Reduction to 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
The final step is the reduction of the ketone to the desired methylene-bridged compound.[6]
-
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
A reducing agent system such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a combination of sodium borohydride (NaBH₄) and titanium tetrachloride (TiCl₄).[7]
-
An appropriate solvent like dichloromethane or 1,2-dimethoxyethane (DME).[7]
-
-
Procedure:
-
The ketone is dissolved in the chosen solvent in a reaction flask under an inert atmosphere.
-
The reducing agent system is added to the solution. The addition may need to be done at a controlled temperature.
-
The reaction mixture is stirred at a suitable temperature (e.g., 50 °C) for a period of time until the reduction is complete.[7]
-
The reaction is then quenched, for example, by the addition of water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, is purified by column chromatography or recrystallization to yield a white to off-white solid.
-
Biological Relevance and Signaling Pathway
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a crucial intermediate in the synthesis of Canagliflozin, a medication for the treatment of type 2 diabetes.[1][2] Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[8]
SGLT2 is a protein located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[9] In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to hyperglycemia.[10]
Canagliflozin selectively and reversibly inhibits SGLT2, which reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[10] This leads to an increase in urinary glucose excretion, thereby lowering blood glucose levels.[8][9]
SGLT2 Inhibition Signaling Pathway
Caption: Mechanism of action of Canagliflozin via SGLT2 inhibition.
Analytical Characterization
The identity and purity of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene are typically confirmed using a variety of analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are standard for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
This guide provides a foundational understanding of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene for professionals in the field of drug development and chemical research. For further detailed analytical data, direct inquiry with chemical suppliers is recommended.
References
- 1. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uspharmacist.com [uspharmacist.com]
- 9. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 10. Mechanism of Action [jnjmedicalconnect.com]
